molecular formula C21H15N3O5 B5957050 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone

Cat. No.: B5957050
M. Wt: 389.4 g/mol
InChI Key: NIWMZWLLZRKWHW-UHFFFAOYSA-N
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Description

Research Applications and Potential: The specific research applications and mechanism of action for 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone are currently not documented in the scientific literature and require further investigation. This compound is a functionalized derivative of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, a structure of significant interest in medicinal chemistry . The dibenzazepine core is recognized for its three-dimensional configuration that enables interactions with various biological targets, and derivatives are known to possess a range of pharmacological activities, though these are highly dependent on the specific substituents . The 3,5-dinitrophenyl group is a strong electron-withdrawing moiety that could potentially influence the compound's electronic distribution, binding affinity, and metabolic stability. Researchers might explore this molecule as a novel chemical entity in the development of potential therapeutic agents or as a chemical probe to study biological systems. Value to Researchers: The primary research value of this compound lies in its novelty and its potential as a building block for further chemical exploration. It presents an opportunity to study structure-activity relationships (SAR) within the dibenzazepine class, particularly the effect of introducing a strongly electron-deficient aryl ketone functionality. Investigations could focus on its synthetic utility as an intermediate or its biological activity in various screening assays. Handling Statement: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-21(16-11-17(23(26)27)13-18(12-16)24(28)29)22-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)22/h1-8,11-13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMZWLLZRKWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone typically involves multiple steps. One common approach is to start with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be synthesized through the reduction of dibenzo[b,f]azepine using hydrogenation methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols

Scientific Research Applications

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound’s dinitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Differences

The target compound is distinguished by its (3,5-dinitrophenyl)methanone substituent. Key structural comparisons with related dibenzoazepine derivatives include:

Imipramine Hydrochloride (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride) Substituent: A dimethylaminopropyl chain instead of the methanone group. Functional Groups: Tertiary amine (basic) vs. ketone and nitro groups (polar, electron-withdrawing). Molecular Formula: C₁₉H₂₄N₂·HCl (vs. C₁₉H₁₁N₃O₅ for the target compound). Key Difference: Imipramine’s aliphatic side chain enhances solubility in aqueous media, whereas the dinitrophenyl group in the target compound increases hydrophobicity and steric bulk .

Desipramine Hydrochloride (Imp. A(EP))

  • Substituent: Methylpropan-1-amine group.
  • Functional Groups: Secondary amine vs. nitro groups.
  • Key Difference : Desipramine is a metabolite of imipramine with reduced methylation, altering its pharmacokinetic profile. The target compound’s nitro groups may confer distinct redox properties .

Depramine (Imp. B(EP)) Substituent: Dehydrogenated dibenzoazepine core.

Physicochemical Properties

Property Target Compound Imipramine Hydrochloride Desipramine Hydrochloride
Molecular Formula C₁₉H₁₁N₃O₅ C₁₉H₂₄N₂·HCl C₁₈H₂₂N₂·HCl
Molecular Weight (g/mol) ~377.3 316.87 302.84
Key Functional Groups Ketone, 3,5-dinitrophenyl Tertiary amine, aliphatic chain Secondary amine, aliphatic chain
Solubility (Predicted) Low (hydrophobic nitro groups) High (ionizable amine + HCl salt) Moderate (secondary amine + HCl)
Reactivity Electron-deficient (nitro groups) Nucleophilic (amine) Nucleophilic (amine)

The dinitrophenyl group in the target compound reduces solubility in polar solvents and increases susceptibility to reduction reactions, unlike the amine-containing analogs .

Biological Activity

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone is a compound belonging to the dibenzoazepine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16N4O4
  • Molecular Weight : 336.35 g/mol
  • Structural Characteristics : The compound features a dibenzo[b,f]azepine core with a dinitrophenyl substituent, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dibenzo[b,f]azepines. For instance, a study evaluated a series of dibenzo[b,f]azepines for their anti-proliferative activity against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects by inhibiting topoisomerase II, a key enzyme involved in DNA replication and repair.

CompoundIC50 (µM)Cell Line
This compound6.36 ± 0.36NCI 60 Cancer Cell Lines
5e (analog)13.05 ± 0.62Leukaemia SR Cells

The compound was shown to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase and increasing apoptosis rates significantly .

Neuropharmacological Effects

Dibenzoazepines are also investigated for their neuropharmacological effects. Compounds in this class have been associated with antidepressant and anticonvulsant activities. Notably, their mechanism often involves modulation of neurotransmitter systems such as serotonin and norepinephrine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Topoisomerase II Inhibition : The compound inhibits topoisomerase II, leading to DNA damage and eventual cell death in cancer cells.
  • DNA Intercalation : Its planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Neurotransmitter Modulation : It may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

Case Studies

  • In Vivo Studies : In animal models, the compound demonstrated significant inhibition of tumor growth when compared to standard treatments like doxorubicin. Tumor volume was reduced by approximately 62.7% after treatment with the compound .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic properties that support its therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for preparing 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a dibenzoazepine precursor with a 3,5-dinitrophenylmethanone derivative. Key steps include:

  • Acylation : Reacting 10,11-dihydro-5H-dibenzo[b,f]azepine with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane) to form the methanone linkage.
  • Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Optimization : Control reaction temperature (0–5°C during acylation to minimize side reactions) and use anhydrous solvents to improve yield. Validate purity via HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (31:11:8 v/v) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural validation?

Methodological Answer:
Discrepancies in NMR data often arise from conformational flexibility or solvent effects. To resolve this:

  • Multi-Technique Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and 2D techniques (COSY, HSQC) to assign proton and carbon environments unambiguously.
  • Crystallography : Perform X-ray diffraction to confirm the solid-state structure, especially if rotational isomers are suspected .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for different conformers .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with a phosphate buffer (pH 6.0)-methanol-acetonitrile mobile phase (31:11:8 v/v) to assess purity. Monitor degradation under stress conditions (e.g., heat, light) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects trace impurities.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring weight loss under controlled heating .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against targets such as neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the dibenzoazepine core’s known activity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100+ nanoseconds to assess stability and identify key binding residues.
  • QSAR Modeling : Correlate structural features (e.g., nitro group positioning) with activity data from analogs like 3,5-dinitrophenyl derivatives .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the dinitrophenyl group.
  • Stability Monitoring : Conduct periodic HPLC analyses to detect degradation, especially if the compound is hygroscopic .

Advanced: How can researchers address contradictions in reported biological activity (e.g., varying IC50_{50}50​ values) across studies?

Methodological Answer:

  • Standardized Assays : Replicate assays under uniform conditions (e.g., cell line, incubation time) to minimize variability.
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.
  • Cross-Study Comparison : Analyze structural analogs (e.g., dibenzoazepine derivatives with substituted aryl groups) to establish structure-activity trends .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Advanced: What strategies can elucidate the mechanism of action for this compound in neuropharmacological contexts?

Methodological Answer:

  • Radioligand Binding Assays : Test affinity for receptors (e.g., 5-HT2A_{2A}) using 3H^3 \text{H}-labeled antagonists.
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in neuronal cell lines to assess receptor activation.
  • Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .

Basic: How can researchers confirm the absence of isomeric impurities post-synthesis?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak® column with a hexane-isopropanol mobile phase to separate enantiomers.
  • Polarimetry : Measure optical rotation to detect chiral impurities.
  • NMR NOE Experiments : Use nuclear Overhauser effect (NOE) correlations to distinguish diastereomers .

Advanced: What environmental impact assessments are necessary for this compound under regulatory guidelines?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F tests to measure aerobic degradation in activated sludge.
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna and algae per OECD 202/201 guidelines.
  • Partition Coefficients : Determine log KowK_{\text{ow}} (octanol-water) via shake-flask methods to assess bioaccumulation potential .

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